![molecular formula C13H16BrN5 B5672815 1-{[5-(4-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}piperidine](/img/structure/B5672815.png)
1-{[5-(4-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(4-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}piperidine is a compound that features a piperidine ring substituted with a 5-(4-bromophenyl)-2H-1,2,3,4-tetrazole moiety
Méthodes De Préparation
The synthesis of 1-{[5-(4-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}piperidine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-bromobenzyl chloride with sodium azide in the presence of a copper catalyst.
Coupling with Piperidine: The resulting 5-(4-bromophenyl)-2H-1,2,3,4-tetrazole is then coupled with piperidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-{[5-(4-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{[5-(4-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1-{[5-(4-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}piperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-{[5-(4-bromophenyl)-2H-1,2,3,4-tetraazol-2-yl]methyl}piperidine can be compared with other similar compounds such as:
1-(4-bromophenyl)piperidine: This compound lacks the tetrazole moiety and may have different biological activities and chemical reactivity.
1-(4-chlorophenyl)piperidine: The substitution of bromine with chlorine can affect the compound’s reactivity and binding properties.
1-(4-fluorophenyl)piperidine: The presence of a fluorine atom can influence the compound’s electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in the combination of the tetrazole and piperidine moieties, which can impart distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[[5-(4-bromophenyl)tetrazol-2-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5/c14-12-6-4-11(5-7-12)13-15-17-19(16-13)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZCAVJUTIXCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2N=C(N=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


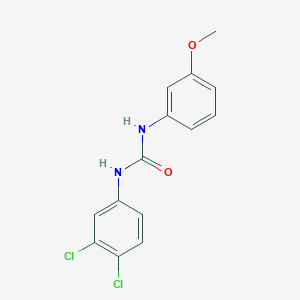
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B5672759.png)
![3-(1-butyl-1H-imidazol-2-yl)-N-[4-(methylthio)phenyl]piperidine-1-carboxamide](/img/structure/B5672762.png)
![N-[2-(dimethylamino)ethyl]-2-methylbenzamide](/img/structure/B5672767.png)
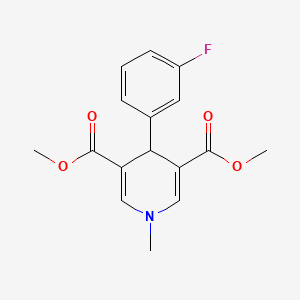
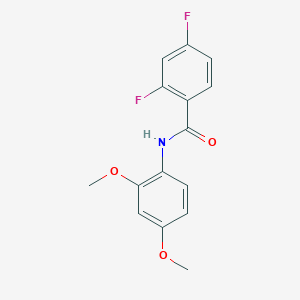
![N-[(4-fluorophenyl)methyl]thiophene-2-sulfonamide](/img/structure/B5672808.png)
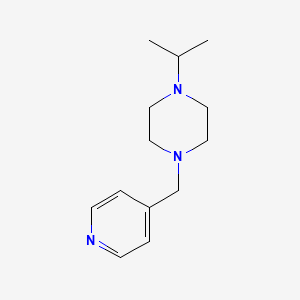
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(1-phenylcyclopropyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5672828.png)
![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-methylquinoxalin-2(1H)-one](/img/structure/B5672843.png)
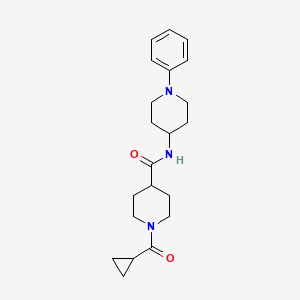
![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5672852.png)
